molecular formula C24H33ClN4O6 B1684658 Belnacasan CAS No. 273404-37-8

Belnacasan

Cat. No.: B1684658
CAS No.: 273404-37-8
M. Wt: 509.0 g/mol
InChI Key: SJDDOCKBXFJEJB-MOKWFATOSA-N
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Description

VX-765 is a highly selective inhibitor of caspase-1, an enzyme involved in the inflammatory response. It is an orally available prodrug that is converted into its active form, VRT-043198, by plasma esterases. VX-765 has shown promise in the treatment of various inflammatory and autoimmune conditions by blocking the hypersensitive response to inflammatory stimuli .

Mechanism of Action

Belnacasan, also known as VX-765, is a potent and selective inhibitor of the enzyme caspase 1 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the enzyme caspase 1 . Caspase 1 is involved in inflammation and cell death, and blocking its action may be useful for various medical applications .

Mode of Action

This compound interacts with its target, caspase 1, by inhibiting its action . This inhibition results in the blocking of the enzyme’s activity, which can lead to a reduction in inflammation and cell death .

Biochemical Pathways

The inhibition of caspase 1 by this compound affects the NLRP3-activated inflammatory pathway . Caspase 1 is a key player in this pathway, and its inhibition can lead to a decrease in the release of pro-inflammatory cytokines, such as IL-1β and IL-18 .

Pharmacokinetics

This compound is an orally active prodrug, meaning it is converted in the body to the active drug VRT-043198 . This conversion allows for the drug to be well-tolerated in human clinical trials . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and cell death . By inhibiting caspase 1, this compound can decrease the release of pro-inflammatory cytokines, leading to a reduction in inflammation . Additionally, this compound has been shown to suppress glioma cell viability, migration, and invasion .

Biochemical Analysis

Biochemical Properties

Belnacasan interacts with the enzyme caspase 1, inhibiting its activity . Caspase 1 is a crucial enzyme involved in inflammation and cell death . By inhibiting caspase 1, this compound can potentially reduce inflammation and cell death .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the treatment of patients with mild to moderate COVID-19, aiming to diminish the body’s inflammatory response .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the enzyme caspase 1 . This inhibition blocks the action of caspase 1, thereby reducing inflammation and cell death .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound in laboratory settings are not mentioned in the search results, it has been noted that this compound has been well-tolerated in human clinical trials .

Metabolic Pathways

This compound is involved in the metabolic pathway related to inflammation and cell death, where it interacts with the enzyme caspase 1 . By inhibiting caspase 1, this compound can potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. As an orally active prodrug, this compound is converted in the body to the active drug VRT-043198 .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. As a small molecule drug, it is likely to be able to diffuse across cell membranes and exert its effects within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

VX-765 is synthesized through a multi-step process involving the formation of a peptidomimetic structure. The key steps include the coupling of specific amino acid derivatives and the formation of a pyrrolidine ring. The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide or ethanol, and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of VX-765 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to confirm the absence of contaminants and the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

VX-765 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VX-765 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from the reactions of VX-765 include its active metabolite, VRT-043198, and other derivatives that retain the inhibitory activity against caspase-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VX-765

VX-765 stands out due to its oral bioavailability and its ability to cross the blood-brain barrier, making it effective in treating central nervous system diseases. Additionally, its conversion to the active metabolite VRT-043198 ensures potent inhibition of caspase-1 with minimal off-target effects .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDDOCKBXFJEJB-MOKWFATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017651
Record name N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

VX-765 is a potent and selective inhibitor of ICE/caspase-1 sub-family caspases. In preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, with out much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis and it did not affect the proliferation of activated primary T-cells or T-cell lines.
Record name VX-765
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

273404-37-8, 851091-96-8
Record name VX 765
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273404-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belnacasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273404378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX765
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851091968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-3-chlorobenzoyl)-3-methyl-L-valyl-N-[(2R,3S)-2-ethoxytetrahydro-5-oxo-3-furanyl]-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-((S)-2-(4-amino-3-chlorobenzamido)-3,3-dimethylbutanoyl)-N-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)pyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BELNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OLE78529
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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